(2s)-2-(Fmoc-amino)-7-octynoic acid, also known as Fmoc-Nle-Oct (), is a chemical compound used in various scientific research applications, primarily within the field of chemistry and biology. Here's a breakdown of its key applications:
(2s)-2-(Fmoc-amino)-7-octynoic acid is a valuable building block for peptide synthesis, particularly in the creation of novel peptides with specific functionalities. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino group, allowing for the controlled addition of amino acids during peptide chain elongation. The octynoic acid chain, containing a terminal alkyne group, enables further modifications through click chemistry, a powerful tool for bioconjugation and introducing diverse functionalities to the peptide. This combination makes (2s)-2-(Fmoc-amino)-7-octynoic acid a versatile tool for researchers exploring new therapeutic peptides and drug candidates.
The alkyne functionality in (2s)-2-(Fmoc-amino)-7-octynoic acid enables its participation in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows efficient and selective conjugation of the molecule to various biomolecules containing azide groups, such as antibodies, proteins, and carbohydrates. This capability makes (2s)-2-(Fmoc-amino)-7-octynoic acid valuable for labeling biomolecules for diverse applications, including:
The combination of the Fmoc group and the alkyne functionality in (2s)-2-(Fmoc-amino)-7-octynoic acid allows for its utilization in surface modification strategies. The Fmoc group can be used for the temporary protection of surfaces, while the alkyne group enables subsequent click chemistry reactions for the introduction of desired functionalities. This approach can be employed for:
(2S)-2-(Fmoc-amino)-7-octynoic acid is a synthetic amino acid derivative characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino functional group and an alkyne functional group at the 7-position of the octanoic acid chain. This compound is notable for its utility in peptide synthesis and as a building block in the design of bioactive molecules. The Fmoc group is widely employed in solid-phase peptide synthesis due to its stability under various conditions and ease of removal, making it a preferred choice over other protecting groups like t-butyloxycarbonyl (Boc) .
The chemical reactivity of (2S)-2-(Fmoc-amino)-7-octynoic acid primarily involves its alkyne functionality, which can participate in various coupling reactions, including:
The synthesis of (2S)-2-(Fmoc-amino)-7-octynoic acid typically involves the following steps:
(2S)-2-(Fmoc-amino)-7-octynoic acid is primarily used in:
Interaction studies involving (2S)-2-(Fmoc-amino)-7-octynoic acid often focus on its role in peptide interactions and its ability to form stable complexes with other biomolecules. These studies may include:
Several compounds share structural similarities with (2S)-2-(Fmoc-amino)-7-octynoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Fmoc-D-Pra-OH | 220497-98-3 | 1.00 | Contains a different side chain; used in similar applications. |
Fmoc-Pra-OH | 198561-07-8 | 0.97 | Similar backbone but different functional groups; used in peptide synthesis. |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid | 1198791-65-9 | 0.94 | Has an additional methyl group; affects sterics and reactivity. |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | 174879-28-8 | 0.94 | Different side chain length; influences biological properties. |
Fmoc-D-Lys-OH | 170642-27-0 | 0.94 | Contains a lysine residue; significant for charge interactions. |
These compounds highlight the unique aspects of (2S)-2-(Fmoc-amino)-7-octynoic acid while demonstrating its versatility within synthetic and biological contexts .